gamma-Glutamylcysteine gamma-Glutamylcysteine L-gamma-glutamyl-L-cysteine is a molecular entity formed when L-cysteine amino group binds to the gamma-carbonyl of L-glutamic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a L-glutamic acid and a L-cysteine. It is a conjugate acid of a L-gamma-glutamyl-L-cysteinate(1-).
gamma-Glutamylcysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
gamma-Glutamylcysteine is a natural product found in Homo sapiens, Vitis vinifera, and other organisms with data available.
Gamma-Glutamylcysteine is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 636-58-8
VCID: VC21343136
InChI: InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1
SMILES: C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N
Molecular Formula: C8H14N2O5S
Molecular Weight: 250.27 g/mol

gamma-Glutamylcysteine

CAS No.: 636-58-8

Cat. No.: VC21343136

Molecular Formula: C8H14N2O5S

Molecular Weight: 250.27 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

gamma-Glutamylcysteine - 636-58-8

CAS No. 636-58-8
Molecular Formula C8H14N2O5S
Molecular Weight 250.27 g/mol
IUPAC Name (2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1
Standard InChI Key RITKHVBHSGLULN-WHFBIAKZSA-N
Isomeric SMILES C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N
SMILES C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N
Canonical SMILES C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N
Appearance White to Off-White Solid

PropertySpecification
Chemical FormulaC₈H₁₄N₂O₅S
Molecular Weight250.272 Da
Monoisotopic Weight250.062342258 Da
IUPAC Name(2S)-2-amino-4-{[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl}butanoic acid
CAS Number636-58-8
Chemical ClassificationGamma-glutamyl amino acids
SolubilityWater-soluble
Functional GroupsCarboxylic acid, amino, thiol, amide
BioavailabilityCan be absorbed orally and transported across cell membranes

Occurrence in Biological Systems

Gamma-glutamylcysteine exists in virtually all living species, from bacteria to humans, highlighting its fundamental importance in cellular biochemistry across diverse life forms . It occurs in human plasma at concentrations ranging from 1 to 5 μM and intracellularly at levels between 5 to 10 μM . These relatively low concentrations reflect the compound's nature as an intermediate in glutathione synthesis, being rapidly converted to glutathione under normal physiological conditions .

Biosynthesis and Metabolism

Enzymatic Synthesis Pathway

The biosynthesis of gamma-glutamylcysteine represents a critical metabolic process occurring in the cytoplasm of virtually all cells. This synthesis pathway involves an adenosine triphosphate (ATP)-requiring reaction catalyzed by the enzyme glutamate-cysteine ligase (GCL, EC 6.3.2.2), formerly known as γ-glutamylcysteine synthetase . The reaction can be represented as:

L-glutamate + L-cysteine + ATP → γ-glutamylcysteine + ADP + Pi

This reaction constitutes the first and rate-limiting step in the biosynthesis of glutathione, positioning gamma-glutamylcysteine as a pivotal intermediate in cellular antioxidant defense systems . The enzyme glutamate-cysteine ligase has been extensively studied, with crystallographic analysis revealing distinct binding sites for glutamate and cysteine . Notably, the cysteine-binding site forms inductively at the transition state, with significant conformational changes occurring upon substrate binding .

Regulation of Synthesis

The production of gamma-glutamylcysteine is tightly regulated through multiple mechanisms. The activity of glutamate-cysteine ligase is subject to feedback inhibition by glutathione, thereby maintaining cellular homeostasis of these compounds . Additionally, the expression and activity of this enzyme can be modulated by various factors, including oxidative stress, inflammatory signals, and nutritional status .

Research has demonstrated that the production of cellular gamma-glutamylcysteine in humans decreases with age, which may contribute to age-related declines in glutathione levels and antioxidant capacity observed in many tissues . This age-dependent reduction in synthesis might play a significant role in various age-related diseases and conditions characterized by increased oxidative stress .

Physiological Functions

Role in Glutathione Synthesis

The primary physiological function of gamma-glutamylcysteine lies in its role as the immediate precursor to glutathione . Following its synthesis, gamma-glutamylcysteine serves as the substrate for glutathione synthetase, which catalyzes the addition of glycine to form glutathione in another ATP-dependent reaction . This two-step process constitutes the principal pathway for glutathione biosynthesis in cells.

The significance of this role cannot be overstated, as glutathione represents the most abundant intracellular thiol and a major cellular antioxidant . Through its position as the rate-limiting intermediate in glutathione synthesis, gamma-glutamylcysteine indirectly supports all the critical functions of glutathione, including detoxification of xenobiotics, protection against oxidative damage, maintenance of protein thiol status, and regulation of cellular redox state .

Direct Antioxidant Activity

Beyond serving as a glutathione precursor, gamma-glutamylcysteine exhibits significant antioxidant properties in its own right . Similar to glutathione, the thiol group from its cysteine residue can scavenge reactive oxygen species and free radicals, offering protection against oxidative stress independent of its conversion to glutathione . This direct antioxidant capacity provides cells with additional defense mechanisms against oxidative challenges, particularly in situations where glutathione synthesis might be compromised.

Anti-inflammatory Properties

Recent investigations have revealed that gamma-glutamylcysteine possesses notable anti-inflammatory effects . Studies have demonstrated that gamma-glutamylcysteine can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α, interleukin-1β, and high-mobility group box 1 in response to lipopolysaccharide stimulation . In experimental models of sepsis, gamma-glutamylcysteine reduced lethality and attenuated systemic inflammatory responses .

These anti-inflammatory actions appear mechanistically linked to the compound's ability to suppress reactive oxygen species accumulation and prevent glutathione depletion, highlighting the interconnected nature of oxidative stress and inflammatory processes . Comparative studies have indicated that gamma-glutamylcysteine demonstrates superior anti-inflammatory efficacy compared to other antioxidant compounds such as N-acetyl-L-cysteine and glutathione itself .

Table 2: Comparative Effects of Gamma-Glutamylcysteine vs. Other Antioxidant Compounds

PropertyGamma-GlutamylcysteineGlutathioneN-acetyl-L-cysteine
Cell Membrane PermeabilityDirectly taken up by cellsPoor cellular uptakeModerate cellular uptake
Effect on Cellular GSH LevelsCan increase above homeostatic levelsLimited by poor cellular uptakeModerate increase
Anti-inflammatory EffectsSuperior therapeutic effects in sepsis modelsLimited by poor bioavailabilityModerate effects
Duration of Effect on GSHGSH half-life between 2-3 hours after administrationLimited by poor cellular uptakeVariable
Effect on LPS-induced InflammationSignificantly reduces pro-inflammatory cytokinesLess effectiveModerately effective
Clinical Application PotentialPromising for conditions with chronic GSH depletionLimited by bioavailabilityEstablished but with variable efficacy

Essential Role in Cellular Function

Involvement in Disease Pathology

Dysregulation of glutamate-cysteine ligase function and activity, and consequently gamma-glutamylcysteine production, is implicated in numerous human diseases . In most pathological conditions, including diabetes, Parkinson's disease, Alzheimer's disease, COPD, and HIV/AIDS, impaired enzyme function leads to decreased glutathione biosynthesis, reduced cellular antioxidant capacity, and induction of oxidative stress .

Interestingly, the pattern differs in cancer, where glutamate-cysteine ligase expression and activity are frequently enhanced . This upregulation serves to support the high level of cell proliferation characteristic of cancer and confers resistance to many chemotherapeutic agents . This dual role in disease—diminished in many chronic conditions but elevated in cancer—highlights the complex regulatory mechanisms governing gamma-glutamylcysteine production and its multifaceted involvement in pathophysiology.

Therapeutic Applications

Oral Supplementation Effects

Clinical research has demonstrated that oral administration of gamma-glutamylcysteine can effectively increase cellular glutathione levels above homeostasis . In controlled studies, a single 2g dose of gamma-glutamylcysteine increased lymphocyte glutathione content by 53±47% above basal levels within 90 minutes of administration . Pharmacokinetic investigations using a randomized dosage crossover design revealed that both 2g and 4g doses elevated glutathione from initial levels over 3 hours (tmax) before reaching maximum concentrations (Cmax) that were approximately two-fold (2g dose) to three-fold (4g dose) higher than basal levels .

The glutathione half-life was determined to be between 2 and 3 hours, with exposure (AUC) to increased glutathione levels of 0.7 nmol.h/106 lymphocytes for the 2g dose and 1.8 nmol.h/106 lymphocytes for the 4g dose . These findings establish oral gamma-glutamylcysteine as a non-toxic form of cysteine that can be directly assimilated by cells to transiently increase lymphocyte glutathione above homeostatic levels .

Table 3: Pharmacokinetic Parameters of Oral Gamma-Glutamylcysteine Administration

Parameter2g Dose4g Dose
Maximum GSH Increase~2-fold basal levels~3-fold basal levels
Time to Maximum Effect (tmax)3 hours3 hours
GSH Half-life2-3 hours2-3 hours
Area Under Curve (AUC)0.7 nmol.h/10⁶ lymphocytes1.8 nmol.h/10⁶ lymphocytes
Initial Response TimeWithin 90 minutesWithin 90 minutes
Return to Baseline~5 hours~5 hours
ToxicityNone observedNone observed

Anti-inflammatory Applications

The demonstrated anti-inflammatory properties of gamma-glutamylcysteine suggest potential applications in inflammatory conditions . Research indicates that gamma-glutamylcysteine can reduce sepsis lethality and attenuate systemic inflammatory responses in experimental models . These effects are mediated through suppression of pro-inflammatory mediator production and inhibition of oxidative stress .

Comparative studies have evaluated the relative efficacy of gamma-glutamylcysteine, N-acetyl-L-cysteine, and glutathione in various experimental models . Both in vivo and in vitro experiments have consistently demonstrated that gamma-glutamylcysteine exhibits superior therapeutic effects against inflammation compared with these other compounds . This enhanced efficacy may reflect differences in cellular uptake, metabolism, or direct antioxidant capacity, suggesting potential advantages for gamma-glutamylcysteine in specific clinical contexts .

Current Research Directions

Crystal Structure and Mechanism Studies

Significant advances in understanding gamma-glutamylcysteine synthesis have emerged from crystallographic studies of glutamate-cysteine ligase . Research has determined the crystal structures of Escherichia coli glutamate-cysteine ligase both unliganded and complexed with a sulfoximine-based transition-state analog inhibitor at resolutions of 2.5 and 2.1 Å, respectively .

These structural studies have revealed that in the crystal structure of the complex, the bound inhibitor is phosphorylated at the sulfoximido nitrogen and coordinates with three Mg²⁺ ions . The cysteine-binding site was identified as being formed inductively at the transition state . In the unliganded structure, an open space exists around the representative cysteine-binding site, potentially accounting for the competitive binding of glutathione .

Upon inhibitor binding, conformational changes occur, particularly in the side chains of Tyr-241 and Tyr-300, which rotate to form a hydrogen-bonding triad with the carboxyl group of the inhibitor's cysteine moiety . This movement allows the cysteine moiety to fit tightly into the binding site with concomitant accommodation of its side chain into a shallow pocket, and is triggered by a conformational change in a switch loop (residues 240–249) .

Clinical Trial Findings

A registered clinical trial (ACTRN12612000952842) investigated the effects of oral gamma-glutamylcysteine on glutathione levels in healthy subjects . This research demonstrated that gamma-glutamylcysteine can increase glutathione levels in healthy individuals, suggesting potential applications as an adjunct for treating diseases associated with chronic glutathione depletion .

These findings are particularly significant because glutathione levels are typically tightly regulated through feedback inhibition of glutamate-cysteine ligase . The ability of exogenous gamma-glutamylcysteine to bypass this regulation and transiently increase glutathione above homeostatic levels suggests promising therapeutic applications, especially in conditions where glutathione synthesis is impaired or inadequate .

Future Perspectives and Challenges

Emerging Applications

The continuing investigation of gamma-glutamylcysteine is exploring several promising directions for clinical application . Potential areas of development include:

  • Development of optimized delivery forms to enhance bioavailability and therapeutic efficacy

  • Investigation of applications in specific neurodegenerative disorders where oxidative stress plays a central pathological role

  • Exploration of combination therapies with conventional treatments, particularly in contexts where oxidative stress contributes to disease pathology or treatment side effects

  • Evaluation as a supportive intervention following strenuous exercise, during trauma, or episodes of poisoning where glutathione depletion occurs acutely

Research Limitations and Challenges

Despite its promising therapeutic potential, several challenges must be addressed in the development of gamma-glutamylcysteine as a clinical intervention:

  • Optimal dosing strategies need further refinement for various clinical contexts, considering the transient nature of its effects on glutathione levels

  • The long-term impact of supplementation on endogenous glutamate-cysteine ligase activity through feedback mechanisms requires additional investigation

  • As with many antioxidant interventions, the complexity of redox biology and the context-specific nature of oxidative stress responses may limit the generalizability of therapeutic effects

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator